molecular formula C18H25NO2 B2578369 2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone CAS No. 1208669-18-4

2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Cat. No. B2578369
CAS RN: 1208669-18-4
M. Wt: 287.403
InChI Key: DEOOJIVCZIVKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been shown to have potential as a therapeutic agent in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancers.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Stereospecific Synthesis of Pyrrolidines : Research demonstrates the potential of using sugar-derived enones in 1,3-dipolar cycloaddition reactions to obtain enantiomerically pure pyrrolidines. These compounds are synthesized from common amino acids and aromatic aldehydes, including 4-methoxybenzaldehyde, showing significant diastereo- and regioselectivity (Oliveira Udry, Repetto, & Varela, 2014).
  • Solvent Effects on Metal Complexes : Studies on Co(II) complexes of 1-(2-hydroxy-4-methoxyphenyl)ethanone reveal how crystallization solvents influence the molecular stability and geometric configuration of metal complexes, highlighting the contributions of solvent molecules to molecular stability (Patel et al., 2019).
  • Metal-free Synthesis of Polysubstituted Pyrroles : An efficient metal-free method for synthesizing polysubstituted pyrrole derivatives using surfactants in aqueous medium has been developed. This process involves intermolecular cycloaddition of substituted 1-phenyl-2-(phenylamino)-ethan-1-one derivatives, including those with 4-methoxyphenyl groups, demonstrating an eco-friendly approach to synthesizing complex pyrroles (Kumar, Rāmānand, & Tadigoppula, 2017).

Material Science and Catalysis

  • Palladium(II) Complexes as Catalysts : Research on the palladium(II) complexes of (pyridyl)imine ligands, including those derived from similar ketones, indicates their efficacy as catalysts for methoxycarbonylation of olefins. This suggests potential applications in organic synthesis and industrial processes for producing esters from olefins (Zulu et al., 2020).

Antiviral Research

  • Antiviral Activity of Derivatives : Studies on the antiviral properties of certain heterocyclic derivatives, including those related to the target compound, show potential for developing novel antiviral agents. These findings emphasize the importance of exploring the biological activities of synthesized compounds (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Corrosion Inhibition

  • Corrosion Inhibition Efficiency : Derivatives of cyclopenta-1,3-diene, structurally similar to the target compound, have been evaluated as corrosion inhibitors for mild steel in HCl solutions. This underscores the potential application of such compounds in protecting metals against corrosion, which is crucial for industrial applications (Eddy & Ita, 2011).

properties

IUPAC Name

2-cyclopentyl-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-21-17-8-6-15(7-9-17)16-10-11-19(13-16)18(20)12-14-4-2-3-5-14/h6-9,14,16H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOOJIVCZIVKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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